molecular formula C11H19NO2 B2712426 N-cyclopentyloxane-2-carboxamide CAS No. 1340424-17-0

N-cyclopentyloxane-2-carboxamide

Cat. No.: B2712426
CAS No.: 1340424-17-0
M. Wt: 197.278
InChI Key: RNRYTTUCGYJNOR-UHFFFAOYSA-N
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Description

N-Cyclopentyloxane-2-carboxamide is a carboxamide derivative featuring a six-membered oxane (tetrahydropyran) backbone substituted with a cyclopentyl group at the amide nitrogen. The oxane ring incorporates an oxygen atom, distinguishing it from purely aliphatic or aromatic carbocyclic systems. This structural motif confers unique physicochemical properties, such as moderate polarity due to the oxygen heteroatom, and conformational rigidity from the cyclopentyl substituent.

Properties

IUPAC Name

N-cyclopentyloxane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2/c13-11(10-7-3-4-8-14-10)12-9-5-1-2-6-9/h9-10H,1-8H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNRYTTUCGYJNOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2CCCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopentyloxane-2-carboxamide typically involves the reaction of cyclopentanone with oxane-2-carboxylic acid under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and under specific temperature and pressure conditions to ensure high yield and purity of the product.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters are crucial to achieve consistent quality and high throughput. The purification of the compound is often achieved through crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions: N-cyclopentyloxane-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

    Substitution: The oxane moiety can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

N-cyclopentyloxane-2-carboxamide has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-cyclopentyloxane-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The carboxamide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The cyclopentane and oxane moieties may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Structural Comparison of this compound and Analogues

Compound Name Backbone Structure Substituent Key Features
This compound Oxane (tetrahydropyran) Cyclopentyl Oxygen in ring; aliphatic, non-aromatic substituent
N-(1-Phenylethyl)cyclohexanecarboxamide Cyclohexane 1-Phenylethyl Aromatic substituent; all-carbon backbone
2-Methyl-N-(1-phenylethyl)pentanamide Linear aliphatic 1-Phenylethyl Flexible aliphatic chain; aromatic substituent
N-(Diphenylmethyl)-2-phenylcyclopropanecarboxamide Cyclopropane Diphenylmethyl, Phenyl Strained cyclopropane; bulky aromatic groups

Key Observations:

Cyclopropane-based derivatives (e.g., N-(diphenylmethyl)-2-phenylcyclopropanecarboxamide) exhibit conformational strain, which may enhance reactivity or binding specificity in certain applications .

Substituent Effects: Aliphatic vs. Aromatic: The cyclopentyl group in the target compound is less lipophilic than the 1-phenylethyl or diphenylmethyl substituents in analogues. This may reduce membrane permeability but improve aqueous solubility .

Physicochemical and Pharmacological Implications

While explicit data (e.g., logP, melting points) are absent in the provided evidence, general trends can be inferred:

  • Solubility : The oxane backbone’s oxygen atom likely increases polarity compared to cyclohexane or cyclopropane analogues, enhancing water solubility.
  • Metabolic Stability : Aliphatic substituents like cyclopentyl may resist oxidative metabolism better than aromatic groups (e.g., phenyl), which are prone to cytochrome P450-mediated modifications.
  • Bioactivity : Aromatic substituents in analogues (e.g., N-(1-phenylethyl)cyclohexanecarboxamide) are common in drug design for π-π interactions with target proteins, whereas cyclopentyl groups may optimize pharmacokinetic profiles .

Research Findings and Trends

Backbone Modifications :

  • Oxane-based carboxamides are less explored than cyclohexane derivatives but offer tunable polarity for CNS-targeting compounds where blood-brain barrier penetration is critical .
  • Cyclopropane carboxamides are niche candidates for prodrugs or covalent inhibitors due to their inherent strain and reactivity .

Substituent Design :

  • Phenylethyl groups dominate in analogues for receptor-binding applications (e.g., kinase inhibitors), while cyclopentyl substituents are prioritized for solubility-driven optimization .

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